molecular formula C16H17NOS B374854 2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine

2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine

Cat. No.: B374854
M. Wt: 271.4g/mol
InChI Key: KZSNBUJWVBNROD-UHFFFAOYSA-N
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Description

2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound contains sulfur, oxygen, and nitrogen atoms within its ring structure, making it a member of the benzoxathiepin family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of 2-mercaptophenol with appropriate alkylating agents under controlled conditions to form the benzoxathiepin ringThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxathiepin ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as serotonin receptors and calcium channels. By binding to these targets, the compound can modulate various biological pathways, leading to its observed bioactivity. The exact molecular interactions and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Share a similar heterocyclic structure but differ in their specific ring composition and substituents.

    Thiazepines: Contain sulfur and nitrogen atoms in their ring structure, similar to benzoxathiepins.

    Oxazepines: Contain oxygen and nitrogen atoms in their ring structure.

Uniqueness

2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine is unique due to its specific combination of sulfur, oxygen, and nitrogen atoms within the benzoxathiepin ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4g/mol

IUPAC Name

2-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N-methylethanamine

InChI

InChI=1S/C16H17NOS/c1-17-11-10-15-12-6-2-3-7-13(12)18-14-8-4-5-9-16(14)19-15/h2-9,15,17H,10-11H2,1H3

InChI Key

KZSNBUJWVBNROD-UHFFFAOYSA-N

SMILES

CNCCC1C2=CC=CC=C2OC3=CC=CC=C3S1

Canonical SMILES

CNCCC1C2=CC=CC=C2OC3=CC=CC=C3S1

Origin of Product

United States

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